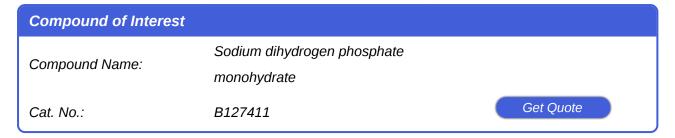


Unveiling the Crystal Architecture of Sodium Dihydrogen Phosphate Monohydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **sodium dihydrogen phosphate monohydrate** (NaH₂PO₄·H₂O). By presenting meticulously organized crystallographic data and detailed experimental protocols, this document serves as a comprehensive resource for professionals in research, scientific analysis, and pharmaceutical development.

Core Crystallographic Data

The crystal structure of the orthorhombic phase of **sodium dihydrogen phosphate monohydrate** has been determined through single-crystal X-ray diffraction. The key quantitative data from this analysis is summarized in the table below for straightforward reference and comparison.



Parameter	Value
Crystal System	Orthorhombic
Space Group	Pna2ı
Lattice Parameters	
a	7.616(5) Å
b	7.899(3) Å
С	7.382(2) Å
α, β, γ	90°
Unit Cell Volume	444.6 ų
Formula Units per Cell (Z)	4
Radiation Source	Μο Κα
R-factor	0.034
Number of Reflections	678

Experimental Protocols

The determination of the crystal structure of **sodium dihydrogen phosphate monohydrate** was achieved through a rigorous experimental workflow. The methodologies employed are detailed below to provide a clear understanding of the process from crystal preparation to data analysis.

Crystal Growth and Preparation

Single crystals of **sodium dihydrogen phosphate monohydrate** were grown from an aqueous solution at ambient temperature. A suitable crystal, free from visible defects, was selected and mounted on a goniometer head for data collection.

Data Collection



X-ray diffraction data was collected using a single-crystal diffractometer equipped with a molybdenum X-ray source (Mo Kα radiation). The crystal was maintained at a constant temperature throughout the data collection process to minimize thermal vibrations and improve data quality. A series of diffraction images were recorded as the crystal was rotated through a range of angles.

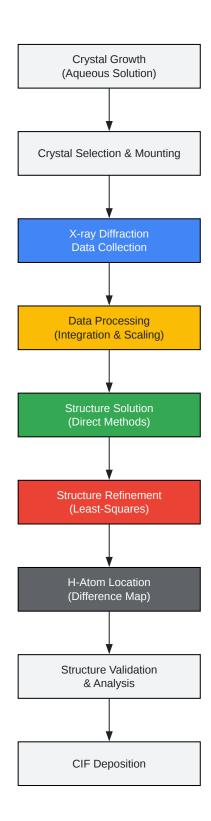
Structure Solution and Refinement

The crystal structure was solved using direct methods. This computational technique utilizes the intensities of the collected reflections to determine the initial positions of the atoms within the unit cell. Following the initial structure solution, the atomic positions and their anisotropic displacement parameters were refined using a least-squares method. The refinement process minimized the difference between the observed and calculated structure factors, resulting in a final R-factor of 0.034 for 678 unique reflections. The positions of the hydrogen atoms were identified from a difference Fourier map but were not included in the final refinement of the structural model.[1]

Visualizing the Experimental Workflow

To further elucidate the process of crystal structure determination, the following diagram illustrates the logical flow of the experimental and computational steps involved.





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Crystal structure determination workflow.



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References

- 1. journals.iucr.org [journals.iucr.org]
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